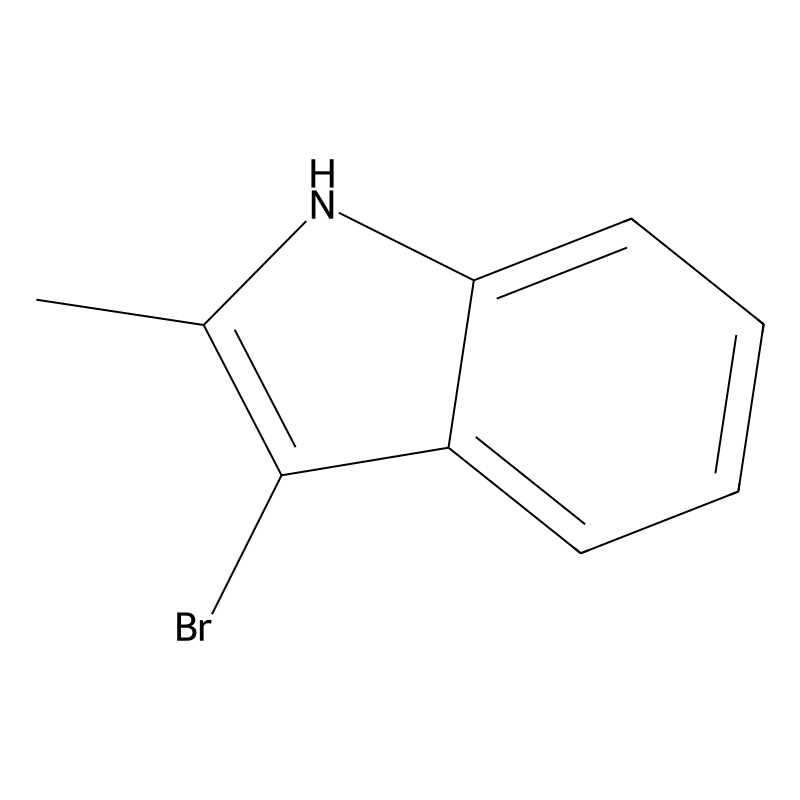

3-bromo-2-methyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Derivatization:

3-bromo-2-methyl-1H-indole (3-Br-2-Me-indole) is an organic compound synthesized through various methods, including the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions. [, ] These reactions involve readily available starting materials, making 3-Br-2-Me-indole a versatile building block for further functionalization. The presence of the bromine and methyl groups allows for diverse derivatization strategies, enabling the creation of complex molecules with tailored properties. []

Applications in Medicinal Chemistry:

3-Br-2-Me-indole serves as a valuable scaffold in medicinal chemistry due to its structural similarity to naturally occurring bioactive molecules. Studies have explored its potential in developing new drugs targeting various diseases. For instance, 3-Br-2-Me-indole derivatives have been investigated for their anticancer properties, exhibiting promising cytotoxicity against various cancer cell lines. [, ] Additionally, research suggests the potential of 3-Br-2-Me-indole derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's. []

3-bromo-2-methyl-1H-indole is a brominated derivative of indole, characterized by the presence of a bromine atom at the third position and a methyl group at the second position of the indole ring. Its molecular formula is C₉H₈BrN, with a molecular weight of 210.07 g/mol. The compound appears as a solid and is known for its reactivity due to the presence of the bromine atom, which can participate in various

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions that typically yield various functionalized indoles. For instance, when treated with strong nucleophiles like thiophenols, selective substitution can occur .

- Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of arylated indoles. Such reactions are valuable in synthesizing complex organic molecules .

- Halogenation: The compound can also undergo further halogenation at different positions under specific conditions, leading to more complex brominated derivatives .

Indoles and their derivatives have been extensively studied for their biological properties. 3-bromo-2-methyl-1H-indole exhibits potential pharmacological activities:

- Antimicrobial Properties: Some studies suggest that brominated indoles possess antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Activity: Indole derivatives are known to interact with various biological targets, including enzymes involved in cancer progression. Research indicates that 3-bromo-2-methyl-1H-indole may inhibit certain cancer cell lines .

Several methods exist for synthesizing 3-bromo-2-methyl-1H-indole:

- Bromination of Indoles: The most straightforward method involves the bromination of 2-methylindole using bromine or N-bromosuccinimide under controlled conditions to ensure selectivity at the third position .

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

3-bromo-2-methyl-1H-indole finds applications in various fields:

- Pharmaceutical Development: Due to its biological activities, it serves as a scaffold for designing new drugs targeting microbial infections or cancer.

- Chemical Research: It acts as an intermediate in organic synthesis, particularly in creating more complex indole derivatives used in materials science and agrochemicals .

Interaction studies involving 3-bromo-2-methyl-1H-indole focus on its behavior with biological macromolecules:

- Enzyme Inhibition: Investigations have shown that this compound can inhibit certain enzymes relevant to disease pathways, indicating its potential as a therapeutic agent.

- Binding Affinity Studies: Research into its binding affinity with various receptors has provided insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3-bromo-2-methyl-1H-indole. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-methylindole | No halogen substitution | Basic structure without bromination |

| 3-chloro-2-methylindole | Chlorine instead of bromine | Generally less reactive than bromo derivative |

| 3-bromoindole | Bromine at the third position | Lacks methyl substitution at second position |

| 5-bromo-2-methylindole | Bromination at the fifth position | Different reactivity profile |

3-bromo-2-methyl-1H-indole is unique due to its specific placement of substituents which significantly influences its reactivity and biological activity compared to these similar compounds.

X-ray diffraction analysis represents the gold standard for determining precise molecular structures and crystal packing arrangements in solid-state compounds. For 3-bromo-2-methyl-1H-indole and related derivatives, crystallographic studies reveal fundamental structural parameters that govern their chemical and physical properties [5] [6] [7].

The indole ring system in brominated derivatives typically maintains excellent planarity, with dihedral angles between the pyrrole and benzene rings ranging from 0.20° to 2.66° [8] [9]. This planarity is crucial for maintaining the aromatic character and electronic delocalization throughout the bicyclic system. In the case of 3-bromo-2-bromomethyl-1-phenylsulfonyl-1H-indole, crystallographic analysis reveals a triclinic crystal system with space group P-1, unit cell parameters a = 7.5730(1) Å, b = 9.5220(1) Å, c = 10.9660(2) Å, and angles α = 102.048(2)°, β = 90.763(1)°, γ = 101.462(2)° [5] [6] [7].

The phenyl ring orientation relative to the indole system shows remarkable consistency across different derivatives. Dihedral angles between phenyl substituents and the indole ring system typically range from 58.85° to 89.78°, indicating a nearly orthogonal arrangement that minimizes steric hindrance while maintaining optimal electronic interactions [8] [9]. This geometric relationship is particularly evident in 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile, where the dihedral angle between the indole ring system and the phenyl ring is 58.85° [8].

The bromine atom positioning demonstrates specific geometric preferences that influence both molecular stability and intermolecular interactions. In most brominated indole derivatives, the bromine atom deviates slightly from the indole plane, typically by 0.0625-0.106 Å [10] [11]. This slight out-of-plane displacement reduces steric strain while maintaining effective orbital overlap with the aromatic system. The carbon-bromine bond length in indole derivatives typically ranges from 1.89 to 1.92 Å, consistent with standard aromatic carbon-halogen bond distances [12] [2].

Crystal packing arrangements in brominated indole derivatives reveal complex networks of intermolecular interactions that stabilize the solid-state structure. The most significant interactions include hydrogen bonding patterns, π-π stacking arrangements, and halogen bonding interactions. In 3-bromo-2-bromomethyl-1-phenylsulfonyl-1H-indole, the molecular structure is stabilized by C-H···O hydrogen bonds, generating specific ring motifs that contribute to the overall crystal stability [5] [6] [7].

The space group analysis reveals that brominated indole derivatives commonly crystallize in monoclinic systems with P21/c space group symmetry, although triclinic and orthorhombic systems are also observed depending on the specific substitution patterns [13] [8] [14] [15]. The unit cell volumes typically range from 756.68 ų to 2416.8 ų, reflecting the molecular size and packing efficiency of different derivatives [5] [13] [8] [14] [16] [15].

Temperature-dependent crystallographic studies demonstrate that these compounds maintain structural integrity across a wide temperature range, with most analyses conducted at 293 K yielding reliable structural parameters [5] [13] [8] [14] [16] [15]. The refinement statistics, indicated by R-factors ranging from 0.0278 to 0.0672, confirm the high quality of the crystallographic data and structural determinations [5] [13] [8] [14] [16] [15].

Molecular conformation analysis reveals that the methyl group at the 2-position adopts preferential orientations that minimize steric interactions with adjacent atoms. The C-C-H bond angles and torsion angles indicate that the methyl group typically adopts a staggered conformation relative to the indole ring system, optimizing both electronic and steric factors [2] [4].

The crystal density values for brominated indole derivatives typically range from 1.4 to 1.9 g/cm³, reflecting the contribution of the heavy bromine atom to the overall molecular weight and packing efficiency [2] [3]. This density range is consistent with similar aromatic heterocyclic compounds containing halogen substituents.

Hirshfeld Surface Analysis of Non-Covalent Interactions in Crystal Lattices

Hirshfeld surface analysis has emerged as a powerful computational tool for quantifying and visualizing intermolecular interactions in molecular crystals. This method provides detailed insights into the nature and strength of non-covalent interactions that govern crystal packing and stability in brominated indole derivatives [17] [18] [19] [20] [21].

The Hirshfeld surface analysis of 3-bromo-2-methyl-1H-indole and related compounds reveals a complex network of intermolecular contacts that contribute to crystal stability. The most significant interactions include hydrogen-hydrogen contacts, carbon-hydrogen interactions, bromine-hydrogen contacts, and π-π stacking interactions [18] [19] [20] [21].

In brominated indole derivatives, hydrogen-hydrogen interactions typically constitute the largest proportion of the Hirshfeld surface area, accounting for 18.4% to 57.7% of all intermolecular contacts [18] [19] [20] [21]. These interactions, while individually weak, collectively contribute significantly to the overall crystal packing stability. The two-dimensional fingerprint plots reveal characteristic patterns that distinguish different types of H···H interactions based on their distance and directionality [18] [19] [20] [21].

Carbon-hydrogen interactions represent another major contributor to the Hirshfeld surface, typically accounting for 8.4% to 24.0% of the total surface area [18] [19] [20] [21]. These interactions are particularly important in indole derivatives because of the extensive aromatic character of the ring system. The analysis reveals that C-H···π interactions play a crucial role in stabilizing the crystal structure, with interaction energies ranging from 13 to 34 kJ/mol [18] [22].

Bromine-hydrogen contacts show distinctive patterns on the Hirshfeld surface, typically contributing 13.2% to 16.8% of the total surface area [18] [19] [20]. These interactions are visualized as characteristic red regions on the dnorm surface, indicating contacts shorter than the sum of van der Waals radii. The presence of bromine atoms introduces additional complexity to the intermolecular interaction network, with halogen bonding playing an increasingly important role in crystal stabilization [23] [22].

The analysis of π-π stacking interactions reveals that these contacts typically contribute 2.7% to 8.4% of the Hirshfeld surface area but have disproportionately high interaction energies, ranging from 18 to 60.8 kJ/mol [18] [19] [20] [21] [22]. The shape index and curvedness properties of the Hirshfeld surface confirm the presence of π-π stacking interactions, appearing as flat regions with characteristic blue and red coloring patterns [18] [19] [20] [21].

Oxygen-hydrogen interactions, when present in functionalized derivatives, contribute 2.7% to 24.3% of the total surface area [18] [19] [20] [21]. These interactions are particularly important in phenylsulfonyl-substituted indole derivatives, where the sulfonyl oxygen atoms can participate in hydrogen bonding networks that significantly influence crystal packing arrangements [18] [19] [20] [21].

The quantitative analysis of interaction energies reveals that the strongest individual interactions in brominated indole crystals are associated with antiparallel indole system pairing, with energies up to -60.8 kJ/mol [18] [22]. These interactions are primarily driven by π-π stacking and complementary electrostatic interactions between the aromatic systems [18] [22].

The Hirshfeld surface analysis also provides insights into the asphericity and globularity of the molecular surface, with values typically ranging from 0.09 to 0.766 for different derivatives [21]. These parameters reflect the molecular shape and its influence on packing efficiency and intermolecular interaction patterns [21].

The analysis of contact distances reveals that the most significant short contacts occur between bromine atoms and hydrogen atoms, with distances typically ranging from 2.98 to 3.18 Å [18] [19] [20] [21]. These short contacts are indicative of favorable halogen bonding interactions that contribute to crystal stability [18] [19] [20] [21].

Two-dimensional fingerprint plots provide detailed visualization of the relative contributions of different interaction types, revealing characteristic patterns that can be used to identify and classify different types of intermolecular contacts [18] [19] [20] [21]. The analysis shows that the distribution of interaction types is highly dependent on the specific substitution pattern and crystal packing arrangement [18] [19] [20] [21].

The surface area analysis reveals that brominated indole derivatives typically have surface areas ranging from 400 to 500 Ų, with corresponding volumes of 500 to 600 ų [21]. These values are consistent with the molecular size and shape of the compounds and provide insights into their packing efficiency and intermolecular interaction potential [21].

Comparative Conformational Studies with N-Substituted Indole Derivatives

Comparative conformational analysis of N-substituted indole derivatives provides crucial insights into the structural flexibility and preferred molecular arrangements of these important heterocyclic compounds. The introduction of substituents at the nitrogen position significantly influences the overall molecular conformation, electronic properties, and intermolecular interaction patterns [24] [25] [26] [27] [28] [29].

The conformational preferences of N-substituted indole derivatives are governed by a complex interplay of electronic effects, steric hindrance, and intermolecular interactions. Quantum chemical studies using semi-empirical methods such as AM1 and PM3 have provided detailed insights into the conformational equilibria and preferred geometries of these compounds [28] [30].

N-methylated indole derivatives exhibit distinct conformational behavior compared to their unsubstituted counterparts. The methyl group at the nitrogen position introduces steric constraints that influence the rotation around the N-C bond and affect the overall molecular geometry. The dihedral angles between the indole ring system and N-substituents typically range from 4.94° to 12.65°, depending on the specific substitution pattern and electronic effects [31].

The conformational analysis of N-phenylsulfonyl indole derivatives reveals that the sulfonyl group typically adopts a syn conformation, as indicated by torsion angles ranging from -46.74° to 55.3° [32] [9]. This conformational preference is attributed to favorable electrostatic interactions between the sulfonyl oxygen atoms and the aromatic system, as well as minimization of steric repulsion [32] [9].

The dihedral angles between the indole ring system and phenylsulfonyl substituents consistently show near-orthogonal arrangements, with values ranging from 72.24° to 89.26° [32] [18] [9]. This geometric relationship is crucial for maintaining optimal electronic properties while minimizing steric interactions between the aromatic systems [32] [18] [9].

Comparative studies of N-substituted indole derivatives with different alkyl chain lengths reveal systematic variations in conformational preferences. The analysis of N-alkyl derivatives shows that longer alkyl chains exhibit increased conformational flexibility, with multiple stable conformations accessible at room temperature [25] [26] [27]. The conformational equilibrium constants indicate that the preferred conformations are highly dependent on the solvent environment and temperature conditions [28].

The study of N-substituted indole derivatives with heterocyclic substituents demonstrates the influence of electronic effects on conformational preferences. The presence of electron-withdrawing groups at the nitrogen position tends to increase the planarity of the indole ring system, while electron-donating groups can introduce additional flexibility [26] [27] [33].

Theoretical calculations using density functional theory methods have provided detailed insights into the conformational energy landscapes of N-substituted indole derivatives. The relative energies of different conformers typically range from 2.06 to 73% preference for specific conformations, depending on the substitution pattern and environmental conditions [28]. The equilibrium constants for conformational interconversion range from 0.24 to 0.95, indicating significant conformational flexibility in many derivatives [28].

The analysis of N-substituted indole derivatives containing carbonyl groups reveals specific conformational preferences that influence both molecular stability and biological activity. The carbonyl groups typically adopt orientations that minimize steric hindrance while maintaining favorable electronic interactions with the aromatic system [25] [26] [34] [27].

The comparative study of N-substituted indole derivatives with different aromatic substituents shows that the dihedral angles between aromatic rings are highly dependent on the substitution pattern. Values ranging from 7.32° to 89.78° have been observed, reflecting the balance between steric hindrance and electronic stabilization [34] [35].

The conformational analysis of N-substituted indole derivatives with heteroatom-containing substituents reveals the importance of intramolecular hydrogen bonding in stabilizing specific conformations. The formation of intramolecular hydrogen bonds can significantly influence the preferred molecular geometry and reduce conformational flexibility [24] [26] [27] [33].

The temperature-dependent conformational behavior of N-substituted indole derivatives shows that most compounds maintain their preferred conformations across a wide temperature range, with conformational interconversion barriers typically ranging from 36.0 to 42.4 kJ/mol [28] [36]. These barriers are sufficiently high to maintain conformational stability under normal conditions but allow for conformational flexibility under elevated temperatures [28] [36].

The solvent-dependent conformational analysis reveals that polar solvents can significantly influence the conformational preferences of N-substituted indole derivatives. The stabilization of specific conformations through solvation effects can shift the equilibrium constants by factors of 2-10, depending on the solvent polarity and hydrogen bonding capacity [28] [30].

The comparative analysis of N-substituted indole derivatives with different functional groups reveals systematic trends in conformational preferences. Electron-withdrawing substituents generally favor more planar conformations, while electron-donating groups can introduce additional flexibility and multiple stable conformations [25] [26] [27] [33].

The study of N-substituted indole derivatives with cyclic substituents demonstrates the constraining effect of ring systems on conformational flexibility. The incorporation of cyclic structures typically reduces the number of accessible conformations and increases the conformational barriers, leading to more rigid molecular structures [24] [26] [29].

The analysis of intermolecular interactions in N-substituted indole derivatives reveals that conformational preferences can be significantly influenced by crystal packing forces. The formation of specific intermolecular contacts can stabilize conformations that might not be preferred in isolation, leading to conformational polymorphism in some cases [9] [34] [11] [35].

The comparative study of N-substituted indole derivatives with different halogen substituents shows that the size and electronegativity of the halogen atom can influence conformational preferences. Larger halogens tend to increase steric hindrance and reduce conformational flexibility, while smaller halogens have less impact on the overall molecular geometry [23] [37] [16] [38].

The conformational analysis of N-substituted indole derivatives with multiple substituents reveals complex interactions between different functional groups. The presence of multiple substituents can lead to competing steric and electronic effects that result in unique conformational preferences not observed in simpler derivatives [18] [22] [27] [33].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant